molecular formula C10H22O B1594163 4-Propyl-4-heptanol CAS No. 2198-72-3

4-Propyl-4-heptanol

Cat. No. B1594163
CAS RN: 2198-72-3
M. Wt: 158.28 g/mol
InChI Key: SJTPBRMACCDJPZ-UHFFFAOYSA-N
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Description

4-Propyl-4-heptanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .


Molecular Structure Analysis

The molecular structure of 4-Propyl-4-heptanol consists of a chain of carbon atoms with hydrogen atoms attached, along with a hydroxyl (OH) group . The exact structure can be represented as a 2D or 3D model .


Physical And Chemical Properties Analysis

4-Propyl-4-heptanol has a molecular weight of 158.2811 . More detailed physical and chemical properties such as boiling point, melting point, etc., were not found in the available resources.

Scientific Research Applications

High-Pressure Impact on Alcohol Behavior

  • Study of Alcohols Under High Pressures: Research on 4-methyl-3-heptanol, a close relative of 4-Propyl-4-heptanol, shows significant changes in its Debye process under high pressure, offering insights into the behavior of alcohols like 4-Propyl-4-heptanol in extreme conditions (Pawlus et al., 2013).

Influence on Sensory Properties

  • Impact on Sensory Characteristics: The stereochemistry of alcohols like 4-mercapto-2-heptanol, structurally similar to 4-Propyl-4-heptanol, affects sensory properties, indicating a potential avenue for research into the sensory applications of 4-Propyl-4-heptanol (Nörenberg et al., 2013).

Synthesis and Antimicrobial Properties

  • Synthesis and Antimicrobial Potential: Studies involving the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives showcase the potential antimicrobial applications of compounds related to 4-Propyl-4-heptanol (Bello et al., 2017).

Solubility in Surfactant Solutions

  • Solubility Characteristics: Research on the solubility of heptanols in surfactant solutions like sodium dodecyl sulfate provides insight into the physicochemical properties of 4-Propyl-4-heptanol, relevant for various scientific applications (Blokhus et al., 1986).

Computational Studies and Dielectric Properties

  • Dielectric Studies of Alcohol Mixtures: Computational studies on the dielectric properties of alcohol mixtures, including heptanol, suggest potential electronic and material science applications for 4-Propyl-4-heptanol (Madhurima & Zoramchhana, 2008).

Biodegradation and Environmental Impact

  • Biodegradation Studies: Investigations into the biodegradation of compounds like 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer, which shares structural similarities with 4-Propyl-4-heptanol, offer insights into the environmental impact and degradation pathways of such compounds (Corvini et al., 2004).

Safety And Hazards

Safety data sheets suggest that 4-Propyl-4-heptanol may be a combustible liquid and can cause serious eye irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to ensure adequate ventilation when handling it .

properties

IUPAC Name

4-propylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-7-10(11,8-5-2)9-6-3/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTPBRMACCDJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176396
Record name 4-Propyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-4-heptanol

CAS RN

2198-72-3
Record name 4-Propyl-4-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanol, 4-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Propyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
WE Noland, RE Bambury - Journal of the American Chemical …, 1955 - ACS Publications
(9) D. Nightingale and J. R, Janes, This Journal, 66, 352 (1U44). chain 2-substituted nitroolefin, 1-nitroheptene, with cyclopentadiene were unsuccessful. Also, they report that3-nitro-3-…
Number of citations: 12 pubs.acs.org
ET McBee, CW Roberts, SG Curtis - Journal of the American …, 1955 - ACS Publications
(11) The possible sources of hydrogen for reduction in the reaction mixture were methyl iodide (formed in the exchange reaction between methyllithium and heptafluoro-1-iodopropane), …
Number of citations: 29 pubs.acs.org
M Costas, D Patterson - Thermochimica acta, 1987 - Elsevier
… molar heat capacity for l-decanol, 3,7-dimethyloctanol, 5-decanol and 4-propyl-4-heptanol + … at xOH = 0.01 (1.1 wt.%) for 5-decanol and at xOH = 0.03 (3.3 wt.%) for 4-propyl-4-heptanol. …
Number of citations: 82 www.sciencedirect.com
SK Stephenson, RD Offeman, GH Robertson… - Chemical engineering …, 2007 - Elsevier
Molecular dynamics simulations are used to determine the hydrogen-bond networks formed by 54 linear and branched alcohols containing 5–20 carbon atoms, and the results show …
Number of citations: 31 www.sciencedirect.com
RD Offeman, SK Stephenson… - Industrial & …, 2005 - ACS Publications
Distribution coefficients have been measured for the partitioning of ethanol and water from aqueous mixtures into 57 different alcohol solvents. The study has focused on the effects of …
Number of citations: 25 pubs.acs.org
A Khajeh, H Modarress - Journal of chemometrics, 2011 - Wiley Online Library
Several types of descriptors were used to derive quantitative structure–property relationship (QSPR) for prediction of surface tension of 142 alcohols at 298.15 K. Genetic function …
EJ Iorio - 1968 - search.proquest.com
… This hydrogenation product, CIV, had a vpc retention time identical to that of authentic 2,6-dimethyl-4-propyl-4heptanol, and its infrared spectrum was superimposable on that of the …
Number of citations: 2 search.proquest.com
F Arjmand, F Shafiei - BULGARIAN CHEMICAL COMMUNICATIONS, 2017 - bcc.bas.bg
QSPR models are mathematical equations that attempt to correlate chemical structure with a wide variety of physical, chemical and biological properties. In this study, the relationships …
Number of citations: 6 www.bcc.bas.bg
ÉS Souza, CA Kuhnen, B da Silva Junkes… - Journal of …, 2010 - Wiley Online Library
The semi‐empirical electrotopological index (I SET ) used for quantitative structure‐retention relationship (QSRR) models firstly developed for alkanes and alkenes, was remodeled for …

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